1,5-Heptadien-4-ol, 2-methyl-, (E)-
Description
(E)-2-Methyl-1,5-heptadien-4-ol (CAS: 123033-29-4) is an unsaturated aliphatic alcohol with the molecular formula C₈H₁₂O. Its structure features a conjugated diene system (1,5-heptadienyl backbone), a hydroxyl group at C4, and a methyl substituent at C2 in the (E)-configuration. This compound has been identified as a volatile component in natural sources such as Artemisia argyi (Chinese mugwort), where it contributes to the plant’s aromatic profile .
Properties
CAS No. |
926-98-7 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methylhepta-1,5-dien-4-ol |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h4-5,8-9H,2,6H2,1,3H3 |
InChI Key |
MDTLRZIDFDKYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(CC(=C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Heptadien-4-ol, 2-methyl-, (E)- can be achieved through various methods. One common approach involves the reaction of 2-methyl-1,5-hexadiene with formaldehyde in the presence of a base, followed by reduction . The reaction conditions typically include:
Temperature: 0°C to room temperature
Solvent: Ethanol or other suitable solvents
Catalyst: Sodium tetrahydroborate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1,5-Heptadien-4-ol, 2-methyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products
Oxidation: 2-methyl-1,5-heptadien-4-one
Reduction: 2-methylheptanol
Substitution: 2-methyl-1,5-heptadien-4-chloride
Scientific Research Applications
1,5-Heptadien-4-ol, 2-methyl-, (E)- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,5-Heptadien-4-ol, 2-methyl-, (E)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl group can form hydrogen bonds, while the double bonds can participate in various chemical reactions, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound’s structural analogs include other dienols and unsaturated alcohols with variations in substituent positions or functional groups.
Table 1: Structural Comparison
Physical and Chemical Properties
Substituent positioning significantly influences properties such as boiling point, acidity, and reactivity.
Table 2: Property Comparison
Key Observations :
- The phenyl group in 4-methyl-1-phenylhexa-1,5-dien-3-ol enhances UV absorption and chiral complexity .
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